molecular formula C8H9ClFN5 B226655 1-(3-Chloro-4-fluorophenyl)biguanide

1-(3-Chloro-4-fluorophenyl)biguanide

Cat. No.: B226655
M. Wt: 229.64 g/mol
InChI Key: WEVBBIBQCXPDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Biguanide (B1667054) Scaffold in Pharmacologically Active Compounds

The biguanide scaffold is a unique chemical structure composed of two guanidine (B92328) units sharing a common nitrogen atom. nih.govnih.gov This arrangement results in a polar, hydrophilic molecule that is highly soluble in aqueous environments. nih.govscholaris.ca The structure features multiple sites for hydrogen bonding, which allows it to interact effectively with biological targets. nih.gov The electronic structure of biguanide derivatives shows significant electron delocalization, a key factor in their basicity and molecular interactions. jneonatalsurg.com

The versatility of the biguanide scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities. jneonatalsurg.com This pharmacophore is central to drugs used in the treatment of diabetes, malaria, and infections, highlighting its broad pharmacological significance. jneonatalsurg.comjneonatalsurg.com The success of compounds containing the biguanide structure underscores its value and ongoing potential in the development of future medications. jneonatalsurg.com

Table 1: Examples of Pharmacologically Active Biguanide Compounds

Compound Name Therapeutic Area Description
Metformin (B114582) Antidiabetic A widely prescribed oral medication for type 2 diabetes that improves insulin (B600854) sensitivity and reduces hepatic glucose production. wikipedia.orgnumberanalytics.comnih.gov
Phenformin (B89758) Antidiabetic An earlier biguanide that was more potent than metformin but was withdrawn from many markets due to a higher risk of lactic acidosis. nih.govwikipedia.orgnih.gov
Buformin (B1668040) Antidiabetic Another early biguanide that was also withdrawn from the market due to toxic effects. nih.govwikipedia.org
Proguanil Antimalarial An antimalarial drug that acts as a prodrug, being metabolized into the active compound cycloguanil. jneonatalsurg.comwikipedia.org
Chlorproguanil Antimalarial A related antimalarial biguanide. wikipedia.org

| Chlorhexidine | Antiseptic | A biguanide compound used as a disinfectant and antiseptic. nih.gov |

Rationale for Investigating Halogenated Phenyl Biguanides in Drug Discovery

The incorporation of halogen atoms—such as fluorine and chlorine—into a drug candidate's structure is a widely used strategy in medicinal chemistry to fine-tune its pharmacological profile. Modifying a lead compound, such as a phenyl biguanide, with halogens can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to its target protein.

Research into halogenated biguanide derivatives has shown promise in developing compounds with enhanced or novel activities. For instance, studies on halogenated benzenesulfonamide (B165840) derivatives of metformin have been conducted to explore their potential anticoagulant properties. nih.govresearchgate.net The introduction of halogen substituents can lead to improved cellular uptake and greater potency. researchgate.net Specifically, the presence of chloro-, bromo-, and fluoro-substituents on the phenyl ring of biguanide analogues has been shown to influence their biological effects, such as prolonging blood clotting time in laboratory tests. nih.gov The specific placement of these halogens (ortho, meta, or para positions) is crucial, as it can significantly impact the compound's activity. nih.gov Therefore, the investigation of compounds like 1-(3-Chloro-4-fluorophenyl)biguanide is driven by the potential for the chloro and fluoro substituents to confer advantageous therapeutic properties compared to non-halogenated analogues.

Historical Context of Biguanide Research in Therapeutic Development

The history of biguanides as therapeutic agents began with the use of the plant Galega officinalis (French lilac or goat's rue) for treating diabetes symptoms in medieval Europe. nih.govnumberanalytics.com In the early 20th century, scientists identified guanidine and its derivatives in extracts from this plant as the source of its blood-glucose-lowering effects. nih.govwikipedia.org This discovery spurred the synthesis of several biguanide compounds. nih.gov

In the 1920s, less toxic guanidine derivatives, known as Synthalin A and Synthalin B, were used to treat diabetes, but their use declined with the advent of insulin therapy. wikipedia.org The biguanide class was rediscovered during the search for antimalarial agents in the 1940s, which led to the development of proguanil. wikipedia.orgaston.ac.uk

Biguanides were reintroduced for diabetes treatment in the late 1950s. wikipedia.org Phenformin and buformin were used clinically but were later withdrawn from most markets in the 1970s due to safety concerns, particularly the risk of lactic acidosis. nih.govnih.gov Metformin, which was first reported for clinical use in 1957 by French physician Jean Sterne, had a much better safety profile. wikipedia.orgnih.gov Despite initial limited attention, its ability to manage hyperglycemia without causing weight gain or significant risk of hypoglycemia led to its gradual acceptance in Europe and its eventual introduction into the United States in 1995. nih.govgoodrx.com The landmark UK Prospective Diabetes Study (UKPDS) in 1998 confirmed its long-term cardiovascular benefits, solidifying its role as a first-line therapy for type 2 diabetes worldwide. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine
Biguanide
Buformin
Chlorhexidine
Chlorproguanil
Cycloguanil
Guanidine
Metformin
Phenformin
Proguanil
Synthalin A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClFN5

Molecular Weight

229.64 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine

InChI

InChI=1S/C8H9ClFN5/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15)

InChI Key

WEVBBIBQCXPDKL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 3 Chloro 4 Fluorophenyl Biguanide

General Synthetic Strategies for Biguanide (B1667054) Core Structures

The synthesis of the biguanide core can be broadly categorized into two main approaches: pathways starting from amines and those starting from guanidines. amazonaws.com These can be further divided into eight primary procedures. amazonaws.comorgsyn.org Four of these routes utilize amines as starting materials, reacting them with precursors like cyanoguanidines, dicyanamides, carbamides, or N¹-cyano-S-methylisothioureas. amazonaws.comorgsyn.org The other four routes begin with guanidines, which are reacted with carbodiimides, cyanamides, or derivatives of (iso)(thio)urea. amazonaws.comorgsyn.org

Reactions Involving Guanidine (B92328) or Cyanoguanidine Precursors

The use of cyanoguanidine (also known as dicyandiamide) as a key precursor for biguanide synthesis is a historically significant and widely employed method. orgsyn.orgnih.gov This approach involves the reaction of a primary or secondary amine with a cyanoguanidine compound. nih.gov To facilitate this reaction, which can otherwise be slow, acidic conditions are typically required to protonate the nitrile group in the cyanoguanidine, thereby activating it for nucleophilic attack by the amine. nih.gov Hydrochloric acid is commonly used for this purpose. nih.gov

Several variations of this method have been developed over the years:

Fusion with Amine Hydrochlorides: A straightforward technique involves the direct fusion of cyanoguanidine with an amine hydrochloride salt at high temperatures (180–200 °C), which can yield biguanides in good measure. orgsyn.org

Heating in a Solvent: A common procedure involves heating a mixture of cyanoguanidine and an amine hydrochloride in a polar solvent, such as an alcohol. orgsyn.org This method dates back to the late 19th century and is still utilized for its simplicity and effectiveness with certain substrates. orgsyn.orgnih.gov

Use of Copper Salts: An early method involved reacting cyanoguanidine with an amine in the presence of copper salts, like copper(II) chloride, in refluxing water. orgsyn.orgnih.gov This process forms a distinctive pink copper-biguanide complex, from which the final product is liberated. orgsyn.org

Reaction with Substituted Cyanoguanidines: For the synthesis of N¹, N⁵-disubstituted or more complex biguanides, amines can be reacted with pre-synthesized aryl- or alkylcyanoguanidines. nih.gov

The very first synthesis of the parent biguanide compound was achieved by Rathke in 1879 through the coupling of guanidine with cyanamide, albeit in very low yield. orgsyn.org

Condensation Reactions with Substituted Anilines

The condensation of substituted anilines with cyanoguanidine is a cornerstone for the synthesis of arylbiguanides. orgsyn.org This reaction is a versatile route to a wide array of unsymmetrically substituted biguanides. nih.gov Generally, anilines exhibit greater reactivity in these condensation reactions compared to aliphatic amines. orgsyn.org

The reaction typically proceeds by heating the substituted aniline (B41778) hydrochloride with cyanoguanidine. orgsyn.org Modern advancements have introduced more efficient conditions:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the reaction between cyanoguanidine and substituted aniline hydrochlorides. orgsyn.org This method is noted for producing clean conversions and good yields (86-89%) in very short reaction times, often within 15 minutes. orgsyn.org It is also tolerant of a wide range of functional groups, including ethers, halogens, and esters. nih.gov

Lewis Acid Catalysis: Iron(III) chloride has been used as a Lewis acid to enhance the reactivity of cyanoguanidine towards anilines and other amines, leading to moderate to excellent yields. nih.gov However, this method may be limited to substrates without functional groups that can coordinate with the iron catalyst. nih.gov

Synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide: Specific Routes

While specific literature detailing the synthesis of this compound is not extensively published, its preparation can be reliably achieved by applying the well-established general methods for arylbiguanide synthesis.

Utilization of 3-Chloro-4-fluoroaniline (B193440) as a Key Starting Material

The logical and primary starting material for the synthesis of this compound is 3-chloro-4-fluoroaniline. nih.gov This aniline derivative provides the specific substituted phenyl group required for the target molecule. The synthesis proceeds via the condensation of 3-chloro-4-fluoroaniline, typically as its hydrochloride salt, with cyanoguanidine.

A representative synthetic protocol would involve heating a mixture of 3-chloro-4-fluoroaniline hydrochloride and one equivalent of cyanoguanidine. This can be performed either by direct fusion or, more commonly, by refluxing in a suitable solvent such as water, an alcohol (e.g., ethanol, 1-butanol), or another polar solvent. orgsyn.orgnih.gov The reaction yields this compound, which is typically isolated as its hydrochloride salt.

Reactant 1Reactant 2General ConditionsProduct
3-Chloro-4-fluoroaniline hydrochlorideCyanoguanidineHeating in a polar solvent (e.g., ethanol, water) or fusionThis compound hydrochloride

Advanced Synthetic Approaches for Analog Generation and Structural Diversification

Modern synthetic chemistry has introduced advanced methodologies to facilitate the rapid generation of biguanide analogs and to achieve greater structural diversity. These approaches often offer improved yields, shorter reaction times, and tolerance to a wider range of functional groups.

Microwave-assisted synthesis stands out as a powerful tool for this purpose. nih.govnih.gov It allows for the efficient reaction of various substituted anilines or benzylamines with cyanoguanidine, accommodating diverse functional groups like alkyl, ether, halogen, nitro, and ester groups. nih.govnih.gov This method is compatible with numerous solvents, including water, alcohols, and acetonitrile (B52724). nih.gov

Another advanced strategy involves the use of activating agents other than traditional proton sources. The use of trimethylsilyl (B98337) chloride (TMSCl) has proven effective for activating cyanoguanidines, particularly for less reactive aliphatic amines. orgsyn.orgnih.gov Combining TMSCl activation with microwave irradiation provides a highly efficient route to new biguanide derivatives. orgsyn.orgnih.gov For instance, a series of potent biguanide derivatives were synthesized via microwave-assisted reactions using dicyandiamide (B1669379) and TMSCl in acetonitrile at temperatures of 130-150 °C. nih.gov These methods are crucial for creating libraries of biguanide analogs for applications such as drug discovery. nih.gov

The synthesis of structurally diverse compounds, such as alkylbiguanide surfactants, has also been achieved using these modern techniques. bldpharm.com For example, alkylbiguanide dihydrochlorides were synthesized in one step with moderate to excellent yields by reacting an amine with cyanoguanidine in the presence of iron(III) chloride in 1,4-dioxane (B91453) at 100 °C for 90 minutes. bldpharm.com

ApproachKey Reagents/ConditionsAdvantagesExample Application
Microwave-Assisted SynthesisSubstituted amine, Cyanoguanidine, HCl or TMSCl, Polar solventRapid reaction times, High yields, Broad functional group toleranceSynthesis of arylbiguanide scaffolds for antitumor drug development. nih.gov
Lewis Acid CatalysisSubstituted amine, Cyanoguanidine, FeCl₃High efficiency for certain substratesSynthesis of a large number of substituted biguanides. nih.gov
Silyl-ActivationSubstituted amine, Cyanoguanidine, TMSClEfficient for less reactive amines, Milder conditionsSynthesis of phenformin (B89758) analogs. orgsyn.org
Surfactant SynthesisLong-chain amine, Cyanoguanidine, FeCl₃, 1,4-DioxaneCreates amphiphilic biguanide moleculesDevelopment of biguanide surfactants for micellar catalysis. bldpharm.com

Chemo-selectivity and Reaction Pathway Control in Biguanide Synthesis

Achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is critical in biguanide synthesis to maximize the yield of the desired product and minimize side reactions. A common side product in biguanide synthesis is melamine, which can form under certain conditions. sigmaaldrich.com

The primary method for controlling the reaction pathway is the careful selection of reactants and conditions. As noted, anilines are generally more reactive towards cyanoguanidine than aliphatic amines, a difference in reactivity that can be exploited for selective synthesis. orgsyn.org

Controlling the stoichiometry and reaction conditions is also crucial to prevent the formation of undesired byproducts. For example, in the development of mild conditions for biamidine transfer, it was found that using an excess of the amine nucleophile (e.g., 1.5 equivalents) could completely eliminate the formation of polyguanidine side products that arise from self-condensation. orgsyn.org

The choice of activating agent can also influence chemoselectivity. While strong Lewis acids like iron(III) chloride are effective, their use can be limited if the substrate contains other functional groups (like alcohols or ethers) that can coordinate to the metal, potentially inhibiting the desired reaction or leading to alternative pathways. nih.gov In such cases, alternative methods like microwave heating or silyl (B83357) activation may provide better control and selectivity. nih.gov The development of mild, straightforward protocols, some even compatible with aqueous media, demonstrates a high degree of reaction control, allowing for the synthesis of diverse biguanides from various amines under smooth conditions. orgsyn.org

Biological Activities and Mechanistic Studies of 1 3 Chloro 4 Fluorophenyl Biguanide Analogs

Exploration of Anticancer Potential

Cellular Pathway Modulation in Neoplastic Cells

Biguanide (B1667054) analogs have been shown to influence critical signaling pathways within cancer cells, thereby affecting their proliferation and survival. A notable example is the derivative 1-n-heptyl-5-(3,4-difluorophenyl) biguanide (8e), which has demonstrated significant anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines. nih.gov

Research indicates that compound 8e inhibits the growth of A549 and H1299 NSCLC cells in a dose-dependent manner. nih.gov The primary mechanism underlying this activity is the downregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov Specifically, 8e has been observed to decrease the expression of EGFR and subsequently inhibit two of its crucial downstream signaling cascades: the AKT/mTOR and the c-Raf/ERK1/2 pathways. nih.gov This inhibitory action is further highlighted by the compound's ability to significantly reduce the activation of the EGFR pathway typically induced by Epidermal Growth Factor (EGF). nih.gov

The impact of 8e on cell viability is directly linked to EGFR expression levels. Silencing of the EGFR gene was found to diminish the inhibitory effects of the compound, whereas overexpression of EGFR enhanced its lethality to the cancer cells. nih.gov Beyond its anti-proliferative effects, this biguanide analog also curtails the migratory capacity of A549 and H1299 cells and triggers apoptosis. nih.gov

Enzyme Target Modulation and Inhibition Studies

The therapeutic potential of 1-(3-chloro-4-fluorophenyl)biguanide analogs extends to their ability to modulate the activity of several key enzymes. These interactions are central to their observed biological effects.

A primary and widely studied target of biguanides is the mitochondrial respiratory chain's Complex I. nih.govnih.gov Inhibition of this complex is a hallmark of biguanide action, leading to a cascade of downstream cellular events. nih.govnih.gov This inhibition disrupts the rate of oxygen consumption, causing energetic stress, which is reflected in an increased AMP/ATP ratio. nih.gov

The sensitivity of Complex I to biguanide-mediated inhibition is influenced by its conformational state. nih.gov Studies have shown that the deactivated state of Complex I is significantly more sensitive to inhibition by biguanides like metformin (B114582) and phenformin (B89758). nih.gov For instance, the thermal deactivation of Complex I enhanced its sensitivity to metformin and phenformin by 4-fold and 3-fold, respectively. nih.gov This suggests that the in vivo efficacy of biguanides may be dependent on the physiological state of Complex I. nih.gov

The inhibition of Complex I by biguanides is considered a foundational element of their antidiabetic and potential anticancer properties. nih.govnih.gov However, it is noteworthy that the concentrations required to achieve significant Complex I inhibition in many in vitro studies are often higher than the therapeutic concentrations observed in patients, suggesting that additional mechanisms of action are also at play. nih.govdntb.gov.ua

Dihydrofolate reductase (DHFR) is another enzyme target for certain biguanide-related structures. DHFR is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and certain amino acids. mdpi.comnih.gov Inhibition of DHFR can therefore limit cell growth and proliferation, making it a key target in cancer chemotherapy. mdpi.comnih.gov

Classical DHFR inhibitors like methotrexate (B535133) function by mimicking the natural substrate, dihydrofolate. nih.gov More recent research has explored a wider range of chemical scaffolds for their DHFR inhibitory potential. nih.gov For instance, cycloguanil, the active metabolite of the antimalarial drug proguanil, and its triazine analogs have been investigated for their ability to inhibit human DHFR. nih.gov Computational docking studies have been employed to analyze the interaction of these compounds with the active site of human DHFR. nih.gov

The development of novel DHFR inhibitors continues to be an active area of research, with a focus on identifying compounds with improved selectivity and efficacy against cancer cells. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target, particularly for type 2 diabetes and obesity, due to its role as a negative regulator of insulin (B600854) and leptin signaling pathways. nih.govnih.gov Overexpression or increased activity of PTP1B is associated with insulin resistance. nih.gov

A variety of natural and synthetic compounds have been identified as PTP1B inhibitors. nih.gov Among these, certain benzimidazole (B57391) derivatives have shown potent inhibitory activity. nih.gov Kinetic studies have revealed that some of these compounds act as mixed-type inhibitors. nih.gov The search for novel PTP1B inhibitors is driven by the need for new therapeutic strategies for metabolic diseases. nih.govrsc.org Small molecule inhibitors of PTP1B are being actively pursued, with some uncharged thioxothiazolidinone derivatives showing promise as competitive inhibitors that can effectively function in cell-based systems. researchgate.net Furthermore, dual inhibitors of PTP1B and PTPN2 are being explored for their potential to enhance anti-tumor immunity. youtube.com

Monoamine Oxidase-B (MAO-B) is a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters. nih.gov Its inhibition has been a strategy in the treatment of neurological disorders. nih.gov More recently, the role of MAO-B in cancer has garnered attention, with its overexpression implicated in several types of cancer. nih.gov

Inhibitors of MAO-B have demonstrated potential as anticancer agents by modulating cell growth and apoptosis. nih.gov A diverse range of chemical scaffolds, including propargyl analogs, hydrazine (B178648) derivatives, and cyclopropylamine (B47189) derivatives, have been shown to possess MAO-B inhibitory activity. nih.gov For instance, N-(2,4-Dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide has been identified as a reversible and competitive MAO-B inhibitor. nih.gov

Proposed Mechanisms of Action at the Molecular and Cellular Level

The antitumor mechanisms of biguanides are multifaceted and can be categorized into direct and indirect effects. researchgate.net

Direct Effects: At the cellular level, when sufficient concentrations of a biguanide analog are achieved within tumor cells, they can induce energetic stress. researchgate.net This is primarily initiated by the inhibition of mitochondrial Complex I, leading to reduced ATP production. nih.govresearchgate.net In cancer cells with a compromised ability to cope with such energetic stress, this can trigger an energetic crisis culminating in cell death. researchgate.net For tumor cells that can withstand this initial stress, biguanides can modulate signaling pathways to decrease cellular energy consumption, resulting in an antiproliferative effect. researchgate.net

Indirect Effects: Biguanides can also exert an indirect cytostatic effect on certain tumors. researchgate.net This mechanism is particularly relevant in the liver, where biguanides tend to accumulate. researchgate.net The inhibition of mitochondrial Complex I in hepatocytes suppresses gluconeogenesis, leading to a reduction in circulating glucose and insulin levels. researchgate.net This systemic change can inhibit the growth of cancers that are dependent on high levels of insulin and glucose for their proliferation. researchgate.net

The activation of AMP-activated protein kinase (AMPK) is a key downstream consequence of the energy stress induced by biguanides. nih.gov AMPK activation, in turn, can modulate various cellular processes, including the regulation of key targets like mTOR in tumors, further contributing to the anticancer effects of these compounds. nih.gov

Induction of Energy Stress Responses

The primary mechanism through which biguanides, including this compound and its analogs, exert their effects is by inducing a state of cellular energy stress. This process is initiated by their interaction with the mitochondria, the powerhouses of the cell.

A widely accepted primary target for biguanides is the mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase). nih.govnih.gov Inhibition of this complex disrupts the electron transport chain, leading to a decrease in oxygen consumption and a subsequent reduction in ATP synthesis. nih.govimmunomet.com This disruption causes a significant shift in the cellular energy balance, characterized by an increased AMP/ATP ratio. nih.gov

The elevated AMP/ATP ratio serves as a critical signal for the activation of a master energy sensor, the AMP-activated protein kinase (AMPK). nih.govnih.gov AMPK is a heterotrimeric enzyme that plays a central role in regulating cellular energy homeostasis. nih.gov Its activation under conditions of low energy initiates a cascade of events aimed at conserving ATP by switching off anabolic (energy-consuming) pathways and activating catabolic (energy-producing) pathways. nih.gov For instance, some biguanide analogs have been shown to significantly increase the phosphorylation of AMPK at concentrations between 1–3 µM, indicating potent activation. nih.gov The ability of a biguanide analog to induce this energy stress response is critically dependent on its molecular features, which determine its ability to be transported across the mitochondrial inner membrane to reach complex I. nih.gov

Specific Binding Interactions with Biological Macromolecules

The biological activity of this compound analogs is contingent on their specific interactions with biological macromolecules, primarily mitochondrial proteins. For biguanides to inhibit respiratory complex I, they must first cross both the plasma membrane and the inner mitochondrial membrane to accumulate in the mitochondrial matrix. nih.gov This transport is thought to be a protein-mediated process, as evidenced by the selective uptake of certain biguanide structures over others. nih.gov

The hydrophobicity and structural arrangement of the molecule are key determinants of this transport and subsequent interaction. For example, studies comparing different biguanide analogs have shown that compounds with a phenyl ring directly conjugated to the biguanide moiety may be prevented from accessing the mitochondrial matrix. nih.gov In contrast, analogs like phenformin and others with specific linkers and substitutions are readily transported into the mitochondria. nih.gov

Once inside the mitochondria, the biguanide interacts with and inhibits complex I. nih.gov Beyond this primary interaction, the subsequent activation of AMPK involves direct or indirect binding to the AMPK complex itself. The binding of AMP (or its mimetic, ZMP) to the gamma subunit of AMPK is a well-established mechanism for allosteric activation, which facilitates the phosphorylation of a key threonine residue (Thr172) on the catalytic alpha subunit by upstream kinases. nih.gov Docking studies with some biguanide analogs suggest interactions with the nucleotide-binding pocket on the regulatory gamma subunit of AMPK, further supporting this mechanism of action. researchgate.net

The table below summarizes the effects of different structural features on the ability of biguanide analogs to enter mitochondria and inhibit respiration, which is a prerequisite for their biological activity.

Compound FeatureMitochondrial EntryRespiratory Inhibition
Phenyl ring with linkerYesYes
Direct phenyl-biguanide conjugationNoNo
Chloro-group on phenyl ringYesYes
Bis-substitution of biguanideNoNo

This interactive table is based on findings from comparative studies of biguanide analogs. nih.gov

Modulation of Key Signal Transduction Cascades

The induction of energy stress and activation of AMPK by this compound analogs leads to the profound modulation of downstream signal transduction cascades, most notably the mTOR (mammalian target of rapamycin) signaling pathway. nih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. nih.gov

AMPK activation directly inhibits the mTORC1 (mTOR complex 1) signaling pathway. nih.govimmunomet.com This inhibition is achieved through the AMPK-mediated phosphorylation of two key proteins: the Tuberous Sclerosis Complex 2 (TSC2) and the regulatory associated protein of mTOR (Raptor). nih.gov Phosphorylation of these targets ultimately suppresses mTORC1 activity. The inhibition of mTORC1 has significant downstream consequences, including the reduced phosphorylation of its key targets, S6 Kinase 1 (S6K1) and the eukaryotic initiation factor 4E binding protein 1 (4E-BP1), which leads to a general suppression of protein synthesis and cell growth. nih.gov This AMPK-mediated inhibition of the mTOR pathway is a critical mechanism by which biguanides exert their anti-proliferative effects. immunomet.com

Furthermore, AMPK activation can influence other signaling pathways to enforce cell cycle arrest, providing an additional layer of regulation over cell proliferation. nih.gov This modulation of key signaling cascades underscores the role of biguanide analogs as powerful regulators of fundamental cellular processes.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Phenyl Ring Substitution on Biological Activity and Selectivity

The substitution pattern on the phenyl ring of arylbiguanides is a critical determinant of their biological activity. Research has shown that the nature, position, and properties of these substituents significantly modulate the efficacy and selectivity of the compounds. nih.gov

Halogen Substitution: The presence of halogen atoms, such as chlorine and fluorine, on the phenyl ring generally enhances biological activity.

Chlorine: Introduction of a chloro group at various positions on the phenyl ring has been shown to considerably enhance activities like the inhibition of Hypoxia-Inducible Factor-1 (HIF-1). nih.gov For instance, ortho-chlorophenyl derivatives have demonstrated potent inhibitory effects on HIF-1 and unfolded protein response (UPR) activation, along with excellent selective cytotoxicity against cancer cells under glucose deprivation. nih.govresearchgate.net

Other Halogens: Studies comparing different halogens at the ortho-position found that while bromine and iodine substituents resulted in stronger inhibitory effects on HIF-1 and UPR-mediated transcription, they led to weaker selective cytotoxicity under low glucose conditions compared to the chlorine substituent. researchgate.net

Other Substituents: The introduction of various other functional groups has been explored to determine their impact on activity:

Alkyl Groups: Small alkyl groups, like methyl, particularly at the ortho-position, can enhance selective cytotoxicity and inhibitory activity, similar to chloro-substituents. nih.gov

Polar or Bulky Groups: Conversely, the introduction of polar groups (e.g., hydroxyl) or bulky groups (e.g., t-butyl) at the para-position tends to weaken biological activities and selective cytotoxicity. nih.gov Compounds with p-hydroxyl or p-acetylaminoethyl groups have shown a lack of activity in some assays. nih.gov

Lipophilicity: A strong correlation often exists between the hydrophobicity of the biguanide (B1667054) derivative and its inhibitory potency and cytotoxicity. researchgate.net More lipophilic analogs, such as phenformin (B89758) compared to metformin (B114582), tend to exhibit higher potency, which is attributed to their ability to more readily cross cell membranes. nih.gov This suggests that the lipophilic character imparted by the substituted phenyl ring is crucial for cellular uptake and access to intracellular targets like mitochondria. nih.govnih.gov The general requirement for an aryl group for certain activities, such as antimalarial properties, underscores the importance of this moiety. youtube.com

Table 1: Impact of Phenyl Ring Substituents on Biguanide Activity

Substituent Position Effect on Biological Activity Reference
Chloro Ortho, Meta, Para Considerably enhanced activity nih.gov
Methyl Ortho Considerably enhanced activity nih.gov
Bromo, Iodo Ortho Stronger HIF-1/UPR inhibition, but weaker selective cytotoxicity than Chloro researchgate.net
Hydroxyl Para Weakened or abolished activity nih.gov
t-Butyl Para Impaired biological effects nih.gov

Role of Biguanide Core Modifications on Potency and Target Affinity

Bioisosteric replacement involves substituting one chemical group with another that retains similar physical and chemical properties, with the aim of preserving or enhancing biological activity. In the context of biguanides, the guanidine (B92328) group has been explored as a bioisostere. nih.gov Studies have shown that replacing the biguanide group with a guanidine moiety can result in compounds with comparable biological activities. nih.gov This suggests that the key feature for activity is the presence of a strongly basic, cationic guanidino-type structure rather than the specific biguanide arrangement itself. The interaction site for these compounds is thought to be amphipathic, accommodating both the positive charge of the biguanide/guanidine core and the hydrophobic nature of the aryl portion. researchgate.net

Rational Design Principles Derived from SAR Analysis

The collective findings from SAR studies provide a set of guiding principles for the rational design of new, more potent, and selective biguanide derivatives. cornell.edu These principles are crucial for optimizing lead compounds and developing novel therapeutic agents.

Key design principles include:

Enhancing Lipophilicity: Increasing the lipophilicity of the molecule, often by modifying the phenyl ring with hydrophobic substituents, can improve cellular penetration and mitochondrial uptake, leading to enhanced anticancer activity. nih.govnih.gov

Strategic Halogenation: The placement of halogen atoms, particularly a chlorine atom at the ortho-position of the phenyl ring, is a reliable strategy for increasing potency against targets like HIF-1. nih.gov

Avoiding Polar/Bulky Para-Substituents: To maintain high activity, the introduction of large or polar groups at the para-position of the phenyl ring should generally be avoided. nih.gov

Maintaining the Cationic Core: The presence of a strongly basic, monocationic core, such as biguanide or its bioisostere guanidine, is essential for target interaction and biological function. nih.govresearchgate.net

These principles enable a more targeted approach to drug discovery, moving beyond random screening to the deliberate design of molecules with desired therapeutic properties.

Development of Predictive QSAR Models for Biguanide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For biguanide derivatives, QSAR models serve as powerful predictive tools to estimate the biological activity of novel, unsynthesized compounds, thereby guiding synthetic efforts and accelerating the drug discovery process. cornell.edu

The foundation of any QSAR model is the numerical representation of molecular structures using "molecular descriptors." nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. The selection of appropriate descriptors is critical for building a predictive model. Descriptors can be categorized based on their dimensionality and the properties they represent. hufocw.orgdrugdesign.org

Topological (2D) Descriptors: These are calculated from the 2D representation of the molecule and describe atomic connectivity. Examples include molecular weight, atom counts, and connectivity indices. hufocw.org

Geometrical (3D) Descriptors: Derived from the 3D conformation of the molecule, these descriptors encode information about the molecule's shape and size, such as molecular volume and surface area. hufocw.org

Electronic Descriptors: These quantify the electronic properties of a molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu HOMO and LUMO energies are particularly relevant for describing a molecule's reactivity. ucsb.edu

Hybrid Descriptors: These combine different types of information. For example, charged partial surface area (CPSA) descriptors encode information about both charge distribution and surface area, which is useful for predicting polar interactions. hufocw.org

The calculation of these descriptors is performed using specialized software, often involving conformational analysis and quantum chemical calculations for electronic and 3D descriptors. ucsb.eduresearchgate.net

Table 2: Common Molecular Descriptors Used in QSAR

Descriptor Class Examples Information Encoded Reference
Topological Molecular Weight, Atom Counts, Connectivity Indices Molecular formula and atomic connectivity hufocw.org
Geometrical Molecular Volume, Surface Area, Shape Indices 3D structure, size, and shape hufocw.org
Electronic Partial Charges, Dipole Moment, HOMO/LUMO Energies Electron distribution and reactivity ucsb.edu
Lipophilic LogP, π descriptor Hydrophobicity and membrane permeability drugdesign.org

A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is a mandatory step in its development. nih.gov Validation ensures that the model's correlations are not due to chance and that it can accurately predict the activity of new compounds. hufocw.org Validation is typically performed using both internal and external methods.

Internal Validation: This process assesses the stability and robustness of the model using the initial dataset. The most common technique is cross-validation (e.g., leave-one-out), which generates the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. researchgate.net

External Validation: This is the most crucial test of a model's predictive power. The original dataset is split into a training set (to build the model) and a test set (to validate it). The model is used to predict the activities of the test set compounds, which were not used in its creation. The predictive ability is assessed using parameters like the predictive R² (R²_pred). nih.govmdpi.com

A reliable QSAR model must meet several statistical criteria to be considered acceptable. These criteria ensure the model's goodness-of-fit, robustness, and predictive power. researchgate.net

Table 3: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value Purpose Reference
Coefficient of determination > 0.6 Measures the goodness-of-fit of the model to the training set data researchgate.net
Cross-validated correlation coefficient > 0.5 Assesses the internal predictive ability and robustness of the model researchgate.net
R²_pred Predictive R² for the external test set Varies, but should be high Measures the model's ability to predict the activity of new compounds mdpi.com
cR²p A validation metric ~ R² Confirms the reliability of the model researchgate.net

By developing and rigorously validating QSAR models, researchers can effectively screen virtual libraries of biguanide derivatives, prioritize candidates for synthesis, and rationally design new compounds with enhanced therapeutic potential. cornell.eduresearchgate.net

Computational Chemistry and Molecular Modeling of 1 3 Chloro 4 Fluorophenyl Biguanide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. biomedres.us This method is crucial for understanding the binding mechanism and for screening large libraries of compounds to identify potential drug candidates. biomedres.usnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations. youtube.com

Docking studies on biguanide (B1667054) derivatives reveal common binding patterns and critical interactions with their target proteins. For instance, in studies involving similar compounds targeting enzymes like dipeptidyl peptidase-4 (DPP-IV), the biguanide moiety frequently forms key hydrogen bonds with acidic amino acid residues such as aspartate and glutamate (B1630785) in the active site. The substituted phenyl ring—in this case, the 3-chloro-4-fluorophenyl group—typically engages in hydrophobic and van der Waals interactions with nonpolar residues. mdpi.comnih.gov

The halogen atoms (chlorine and fluorine) can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and specificity. Interaction hotspots often involve amino acids that can act as hydrogen bond donors or acceptors, as well as hydrophobic pockets that accommodate the aromatic ring. Analysis of docked poses allows for the identification of these crucial residues, providing a roadmap for designing more potent and selective analogs. mdpi.comnih.gov

Table 1: Illustrative Molecular Docking Interaction Analysis for a Biguanide Scaffold This table represents typical interactions observed for biguanide-class compounds with a hypothetical protein target, based on published research methodologies.

Compound ScaffoldTarget ProteinInteracting ResidueInteraction TypeDistance (Å)
Aryl BiguanideKinase XASP 150Hydrogen Bond2.1
Aryl BiguanideKinase XGLU 102Hydrogen Bond / Salt Bridge2.5
Aryl BiguanideKinase XLEU 45Hydrophobic3.8
Aryl BiguanideKinase XPHE 148Pi-Pi Stacking4.2
Aryl Biguanide (Fluoro-substituted)Kinase XTYR 98Halogen Bond3.1

A primary output of molecular docking is a scoring function that estimates the binding free energy (ΔG) of the ligand-protein complex, typically reported in kcal/mol. researchgate.net Lower (more negative) values indicate a more stable complex and higher predicted binding affinity. These scoring functions account for various energy components, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the energy penalty of desolvation. nih.gov

While docking scores provide a valuable relative ranking of compounds, more rigorous methods like Free Energy Perturbation (FEP) can offer more accurate predictions of relative binding affinities. researchgate.netnih.gov FEP calculations simulate the transformation of one ligand into another within the binding pocket, providing precise predictions that can guide lead optimization. nih.gov For G protein-coupled receptors (GPCRs), a major drug target class, FEP has been shown to achieve high accuracy, with reported mean unsigned errors of 0.6-0.7 kcal/mol compared to experimental data. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. nih.gov While docking provides a static snapshot, MD simulates the movements of atoms and molecules, allowing researchers to assess the stability of the docked pose and observe conformational changes in both the ligand and the protein. nih.govnih.gov

For a compound like 1-(3-Chloro-4-fluorophenyl)biguanide, an MD simulation would typically start with the best-docked pose. The simulation would reveal whether the key interactions, such as hydrogen bonds identified in docking, are maintained over the simulation period (e.g., nanoseconds to microseconds). nih.gov It also helps to understand the role of water molecules in the binding site and how the ligand adapts its conformation to best fit the dynamic protein environment. nih.gov Such simulations have been used to show that while cationic polymers like polyhexamethylene biguanide (PHMB) attach to and partially penetrate bacterial membranes, they may not form pores, suggesting alternative mechanisms of action. nih.gov

De Novo Design and Virtual Screening Approaches for Novel Biguanide Structures

Computational chemistry is a powerful tool for designing novel compounds and screening large virtual libraries to find new hits. nih.gov

Virtual Screening (VS) is a technique used to search one or more databases of purchasable or virtual compounds to identify structures that are most likely to bind to a drug target. biomedres.us This process can be structure-based, where compounds are docked into the protein's binding site, or ligand-based, where compounds are compared to known active molecules. mdpi.com For biguanides, a virtual library could be screened against a target like AMP-activated protein kinase (AMPK) or a specific cancer-related protein to identify new potential therapeutic agents. nih.gov

De Novo Design involves building novel molecules from scratch or by modifying existing scaffolds within the constraints of the target's binding site. rsc.org Starting with the this compound scaffold, algorithms can suggest modifications—such as altering the substitution pattern on the phenyl ring or changing the linker between the ring and the biguanide group—to improve binding affinity or pharmacokinetic properties. This approach can lead to the discovery of entirely new chemical entities with enhanced activity. rsc.org

Predictive Modeling for In Vitro Biological Activity and Potential Pharmacological Parameters

Predictive models, often utilizing machine learning, can forecast a compound's biological activity and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before it is synthesized. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For biguanide derivatives, a QSAR model could predict their cytotoxicity or inhibitory activity against a specific enzyme based on physicochemical descriptors. nih.gov For example, studies on aryl biguanides have shown a strong correlation between hydrophobicity and the inhibition of the unfolded protein response (UPR). nih.gov

ADMET prediction is crucial for filtering out compounds that are likely to fail in later stages of drug development. mdpi.com Computational models can predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. For this compound, these models would analyze its structure to estimate its drug-likeness based on established rules like Lipinski's Rule of Five. mdpi.com

Table 2: Illustrative Predicted Pharmacological Parameters for a Biguanide Scaffold This table shows representative ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters that can be computationally predicted for a compound like this compound.

Pharmacological ParameterPredicted Value/ClassificationSignificance
Molecular Weight229.64 g/molComplies with Lipinski's Rule (<500)
LogP (Hydrophobicity)0.7Indicates moderate lipophilicity, favorable for absorption
Hydrogen Bond Donors5Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors5Complies with Lipinski's Rule (≤10)
Human Intestinal AbsorptionHighPredicted to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cause central nervous system side effects
CYP2D6 InhibitionPredicted Non-inhibitorLower risk of drug-drug interactions

Future Directions and Emerging Research Avenues for 1 3 Chloro 4 Fluorophenyl Biguanide Research

Exploration of Novel Therapeutic Applications Beyond Established Biguanide (B1667054) Indications

The therapeutic utility of biguanides is expanding, with research increasingly pointing towards applications in oncology, infectious diseases, and inflammatory conditions. semanticscholar.orgresearchgate.netresearchgate.netnih.gov For 1-(3-chloro-4-fluorophenyl)biguanide, a systematic exploration of its efficacy in these areas is a logical and promising next step.

Oncology: The anticancer potential of biguanides, particularly metformin (B114582), is a subject of intense investigation. semanticscholar.orgucsf.educlevelandclinic.org Future studies on this compound could focus on its effects on various cancer cell lines, particularly those known to be susceptible to metabolic interventions. Research could be designed to assess its impact on key oncogenic signaling pathways and its potential as an adjunct to existing chemotherapy or immunotherapy regimens.

Antiviral and Antimicrobial Activity: Biguanides have demonstrated a spectrum of activity against various pathogens. researchgate.netresearchgate.net Investigating the potential of this compound against a panel of clinically relevant viruses and bacteria could reveal novel anti-infective properties. Such research would involve determining its mechanism of action against these pathogens, which may differ from its metabolic effects.

Anti-inflammatory and Immunomodulatory Effects: Chronic inflammation is a hallmark of many diseases. Given the known immunomodulatory effects of some biguanides, future research should explore the potential of this compound to modulate inflammatory pathways. This could have implications for treating autoimmune disorders and other inflammatory conditions.

A hypothetical research cascade for exploring these novel applications is outlined in the table below.

Research Phase Objective Experimental Models Key Endpoints
Initial Screening To identify preliminary anticancer, antiviral, and anti-inflammatory activity.Cancer cell lines (e.g., breast, colon, lung), viral replication assays, and in vitro inflammation models (e.g., LPS-stimulated macrophages).Cell viability, viral load reduction, and cytokine production.
Mechanism of Action Studies To elucidate the molecular pathways underlying any observed therapeutic effects.Gene expression analysis, proteomic studies, and specific enzyme activity assays.Identification of drug targets and modulated signaling pathways.
In Vivo Efficacy To validate in vitro findings in animal models of disease.Xenograft models of cancer, viral infection models in mice, and animal models of inflammatory diseases.Tumor growth inhibition, viral clearance, and reduction of inflammatory markers.

Integration of Advanced Systems Biology and Omics Technologies in Mechanistic Studies

A deeper understanding of the mechanism of action of this compound is crucial for its future development. The integration of systems biology and "omics" technologies offers a powerful approach to unravel the complex molecular interactions of this compound. nih.govfrontiersin.orgresearchgate.netneliti.com

Transcriptomics: RNA sequencing (RNA-Seq) can provide a comprehensive overview of the changes in gene expression in response to treatment with this compound. This can help identify novel cellular pathways affected by the compound.

Proteomics: Mass spectrometry-based proteomics can be employed to quantify changes in the proteome of cells or tissues upon treatment. This can reveal post-translational modifications and protein-protein interactions that are altered by the compound.

Metabolomics: By analyzing the global metabolic profile, researchers can gain insights into how this compound affects cellular metabolism, which is a known target of the biguanide class. nih.gov

These omics datasets can be integrated using computational and systems biology approaches to construct comprehensive network models of the drug's action. This will not only enhance our understanding of its primary targets but also uncover potential off-target effects and biomarkers for predicting treatment response.

Development of Advanced In Vitro Screening Platforms for Analog Evaluation

The discovery of novel biguanide analogs with improved efficacy and specificity is a key objective in drug development. High-throughput screening (HTS) platforms are instrumental in this process. nih.govchemdiv.comnih.govmdpi.comyu.edu For this compound, the development of advanced in vitro screening assays is essential for evaluating its analogs.

Target-Based Screening: If a specific molecular target of this compound is identified, HTS assays can be designed to screen for analogs that exhibit enhanced binding or modulatory activity.

Phenotypic Screening: In the absence of a known target, phenotypic screening assays can be utilized. These assays measure the effect of compounds on a specific cellular phenotype, such as cancer cell proliferation or viral replication.

High-Content Imaging: This technology combines automated microscopy with sophisticated image analysis to simultaneously assess multiple cellular parameters. It can provide a detailed picture of the cellular effects of different analogs of this compound.

The table below illustrates a potential HTS workflow for the evaluation of this compound analogs.

Screening Stage Assay Type Throughput Goal
Primary Screen Cell viability assay (e.g., MTT, CellTiter-Glo)High (10,000s of compounds)Identify analogs with cytotoxic or cytostatic effects on cancer cells.
Secondary Screen Target-based or phenotypic assaysMedium (100s of compounds)Confirm primary hits and prioritize compounds based on potency and selectivity.
Tertiary Screen High-content imaging and mechanistic assaysLow (10s of compounds)Characterize the mechanism of action of the most promising analogs.

Collaborative Research Opportunities in Interdisciplinary Chemical Biology and Drug Discovery

The multifaceted nature of biguanide research necessitates a collaborative and interdisciplinary approach. Advancing the study of this compound will require expertise from various fields, including medicinal chemistry, pharmacology, molecular biology, and computational biology.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can accelerate the translation of basic research findings into clinical applications.

Consortia and Networks: The formation of research consortia focused on biguanide research can foster data sharing, the development of standardized methodologies, and the pooling of resources.

Open Innovation Models: Open innovation platforms can facilitate the sharing of ideas and expertise from a broad range of researchers, potentially leading to novel insights into the therapeutic potential of this compound.

By fostering a collaborative research environment, the scientific community can harness the collective expertise needed to fully explore the therapeutic potential of this and other biguanide compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.